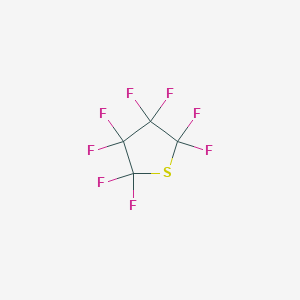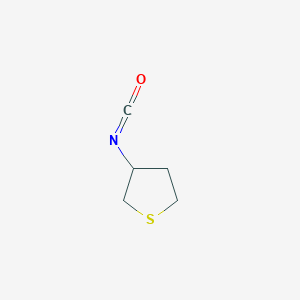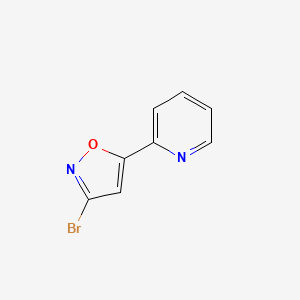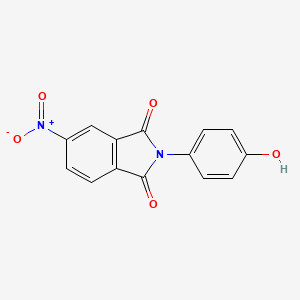![molecular formula C14H10N4O3 B11715298 (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミンは、イミダゾ[1,5-a]ピリジンコア構造を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミンの合成は、通常、複数段階の有機反応を伴います。プロセスは、イミダゾ[1,5-a]ピリジンコアの形成から始まり、続いてニトロフェニル基とヒドロキシルアミン部分の導入が行われます。これらの段階で使用される一般的な試薬には、温度とpHを制御した条件下で、さまざまなニトロ化剤、還元剤、カップリング剤が含まれます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成手順のスケールアップになります。これには、収率と純度を高くするために反応条件を最適化し、再結晶またはクロマトグラフィーなどの効率的な精製技術を実装することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,5-A]pyridine core, followed by the introduction of the nitrophenyl group and the hydroxylamine moiety. Common reagents used in these steps include various nitrating agents, reducing agents, and coupling reagents under controlled conditions of temperature and pH.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミンは、さまざまな化学反応を起こす可能性があり、その中には次のものがあります。
酸化: ニトロフェニル基は、ニトロ誘導体を形成するために酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミン基に還元される可能性があります。
置換: ヒドロキシルアミン部分は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 活性炭上のパラジウム(Pd / C)を使用した触媒的水素化、または水素化ホウ素ナトリウムを使用した化学的還元。
置換: 塩基性条件下で、アミンまたはチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、さまざまな置換イミダゾ[1,5-a]ピリジンであり、これは特定の用途のためにさらに官能基化することができます。
科学研究への応用
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミンは、いくつかの科学研究の用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に特定の分子経路を標的にした治療効果の可能性が探求されています。
産業: 特定の電子または光学特性を持つ先端材料の開発に使用されています。
科学的研究の応用
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物のユニークな構造により、特定の部位に結合することが可能になり、これらの標的の活性を調節し、さまざまな生化学経路に影響を与えます。これにより、酵素活性の阻害やシグナル伝達経路の変更などの効果が得られます。
類似の化合物との比較
類似の化合物
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミン: 次のような他のイミダゾ[1,5-a]ピリジン誘導体と類似性を共有しています。
独自性
(E)-N-{[3-(3-ニトロフェニル)イミダゾ[1,5-a]ピリジン-1-イル]メチリデン}ヒドロキシルアミンの独自性は、その特定の置換パターンにあります。このパターンは、その反応性と生物学的標的との相互作用に影響を与える可能性があります。これは、テーラーメイドの特性を持つ新しい治療薬や材料を開発するための貴重な化合物になります。
類似化合物との比較
Similar Compounds
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine: shares similarities with other imidazo[1,5-A]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.
特性
分子式 |
C14H10N4O3 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
(NZ)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9- |
InChIキー |
HQJRWWYFONHZFL-DHDCSXOGSA-N |
異性体SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N\O |
正規SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)




![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)



